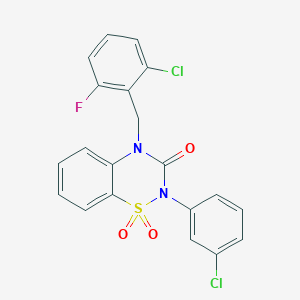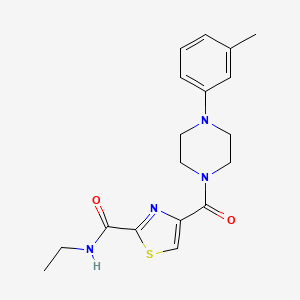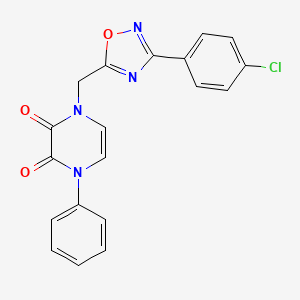
3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,5-Dimethoxyphenyl)propionic acid” is a related compound . It has a molecular formula of C17H28O4Si and a molecular weight of 324.4873 .
Synthesis Analysis
There is a synthesis analysis of a related compound, "3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile" . The E isomer of this compound was synthesized, and the X-ray crystal structures of both the E and Z isomers of this compound were presented .Molecular Structure Analysis
The molecular structure of “2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile” was analyzed . The starting material for the Cadogan reaction, 2-(2′,5′-dimethoxyphenyl)-3-nitropyridine, was prepared in a microwave-assisted Suzuki–Miyaura coupling of 2-chloro-3-nitropyridine with a 2,5-dimethoxyphenyl boronic acid in 91% yield .Chemical Reactions Analysis
The synthesis of the E isomer of “3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile” was reported . The E and Z isomers of “3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid” were also synthesized and separated .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,5-Dimethoxyphenyl)propionic acid” were reported . It has a molecular formula of C17H28O4Si and a molecular weight of 324.4873 .Applications De Recherche Scientifique
Heterocycle Synthesis and Medicinal Chemistry
The Cadogan reaction, which involves the reduction of o-nitrobiaryls and subsequent ring closure to form pyrrole rings, is a successful route for synthesizing carbazoles and alkaloids . The compound is a side product of this reaction. Researchers can explore its potential as a building block for novel heterocyclic compounds with medicinal applications.
Organic Electronics and Conjugated Systems
Multiple Cadogan reactions allow access to higher conjugated systems, which find use in organic electronics . Investigating the electronic properties of 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile could reveal its suitability for organic semiconductors, light-emitting materials, or conductive polymers.
Safety and Hazards
Orientations Futures
Future research could focus on the synthesis and analysis of “3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate” and related compounds. The Cadogan reaction, which was used in the synthesis of a related compound , could potentially be applied to the synthesis of “3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate”. Further studies could also investigate the mechanism of action and potential applications of this compound.
Propriétés
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7S/c1-22-12-6-7-16(23-2)14(9-12)15-8-11-4-5-13(25-26(3,20)21)10-17(11)24-18(15)19/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCQJFTYEZUMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2901840.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2901847.png)
![2-(7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2901849.png)

![1-[3-(3-Hydroxypropyl)-4-methyl-2-(4-methylphenyl)imino-1,3-thiazol-5-yl]ethanone](/img/structure/B2901851.png)



![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2901858.png)
![1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2901859.png)


![6-Chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one](/img/structure/B2901863.png)